Diethyl 4-hydroxyisophthalate thermodynamic stability and melting point
Diethyl 4-hydroxyisophthalate thermodynamic stability and melting point
Title: Thermodynamic Stability and Melting Point Dynamics of Diethyl 4-Hydroxyisophthalate: A Comprehensive Technical Guide
Executive Summary Diethyl 4-hydroxyisophthalate (CAS No. 5985-25-1) is a highly functionalized aromatic building block widely utilized in medicinal chemistry, materials science, and complex organic synthesis. Characterized by a central benzene ring substituted with two esterifiable carboxylate moieties and a reactive phenolic hydroxyl group, the molecule presents a unique physicochemical profile. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic stability, degradation pathways, and thermal behavior, equipping researchers with field-proven protocols for handling and analytical validation.
Physicochemical Profile and Structural Causality
The physical state and thermal behavior of Diethyl 4-hydroxyisophthalate are heavily dictated by its molecular architecture. The hydroxyl group at the para position relative to one ester—and ortho to the other—enables specific intramolecular hydrogen bonding. This non-covalent interaction restricts rotational degrees of freedom, directly influencing the compound's melting point, solubility, and thermodynamic stability[1].
Table 1: Key Physicochemical Properties of Diethyl 4-Hydroxyisophthalate
| Property | Value | Source / Causality |
| CAS Number | 5985-25-1 | Standard identifier[2] |
| IUPAC Name | Diethyl 4-hydroxybenzene-1,3-dicarboxylate | Systematic nomenclature[1] |
| Molecular Formula | C12H14O5 | Defines stoichiometric mass[2] |
| Molecular Weight | 238.24 g/mol | Critical for reaction equivalents[1] |
| Melting Point | 49–53 °C | Varies based on polymorphic form[3],[4] |
| Physical State | Yellow powder / Rosettes | Dependent on crystallization solvent[3],[4] |
Thermodynamic Stability and Degradation Pathways
As a Senior Application Scientist, I approach the stability of phenolic esters not as a static property, but as a dynamic equilibrium influenced by environmental stressors. Diethyl 4-hydroxyisophthalate is susceptible to three primary degradation pathways:
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Hydrolysis (Ester Cleavage): The diethyl ester groups are vulnerable to nucleophilic attack, particularly under aqueous conditions at pH extremes. Moisture ingress leads to the sequential formation of monoethyl 4-hydroxyisophthalate and ultimately the parent 4-hydroxyisophthalic acid.
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Oxidation (Phenolic Degradation): The free phenolic hydroxyl group is an electron-rich site. In the presence of oxygen or free radicals, it can undergo oxidation to form quinone-like degradants. The parent compound, 4-hydroxyisophthalic acid, exhibits known antioxidant properties by scavenging free radicals, which inherently means the phenolic site is redox-active and must be protected from oxidative stress[5].
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Transesterification: In alcoholic solvents, thermodynamic equilibrium can shift. If the solvent differs from the ester alkyl chain (e.g., dissolving the compound in methanol), transesterification can occur, yielding mixed or dimethyl esters[6].
Caption: Thermodynamic degradation pathways of Diethyl 4-hydroxyisophthalate under stress conditions.
Melting Point Dynamics & Thermal Analysis
The literature reports the melting point of Diethyl 4-hydroxyisophthalate in the range of 49–51 °C[3] up to 52–53 °C[4]. This variance is not merely experimental error; it is indicative of potential polymorphism and varying degrees of intramolecular hydrogen bonding dependent on the crystallization solvent (e.g., light petroleum vs. aqueous ethanol)[4].
To establish a self-validating protocol for thermal analysis, Differential Scanning Calorimetry (DSC) must be employed over traditional capillary methods. DSC provides the causality behind the melting behavior by quantifying the enthalpy of fusion ( ΔHf ), which reflects the energy required to disrupt the specific crystal lattice.
Protocol: High-Precision DSC Melting Point Determination
Objective: To determine the exact onset melting temperature and assess polymorphic purity.
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Sample Preparation: Accurately weigh 2.0–3.0 mg of Diethyl 4-hydroxyisophthalate into a standard aluminum DSC pan.
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Causality: A small, precisely measured mass minimizes thermal lag across the sample, ensuring sharp, well-defined endothermic peaks.
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Hermetic Sealing: Crimp the pan with a hermetic lid using a sample press.
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Causality: Prevents the volatilization of any residual crystallization solvent during heating, which could act as a plasticizer and artificially depress the melting point.
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Purge Gas: Establish a dry Nitrogen ( N2 ) purge at a flow rate of 50 mL/min.
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Causality: Eliminates oxidative degradation of the phenolic group during the thermal cycle, isolating the pure melting phase transition.
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Thermal Equilibration: Equilibrate the sample at 20 °C for 5 minutes.
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Causality: Establishes a completely flat, stable baseline prior to the heating ramp.
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Heating Ramp: Apply a linear heating rate of 5 °C/min from 20 °C to 80 °C.
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Causality: A slow ramp rate allows for the detection of subtle polymorphic transitions or desolvation events prior to the main melt.
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Data Extraction: Record the extrapolated onset temperature ( Tonset ) as the thermodynamic melting point.
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Causality: Unlike the peak maximum, Tonset is an intrinsic thermodynamic property that remains independent of minor variations in sample mass.
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Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point validation.
Synthesis and Storage Stability Considerations
When synthesizing Diethyl 4-hydroxyisophthalate via the Fischer-Speier esterification of 4-hydroxyisophthalic acid, researchers frequently encounter selectivity challenges. The presence of three reactive sites (two carboxylic acids and one hydroxyl group) requires precise stoichiometric control and highly optimized acid catalysis to prevent unwanted side reactions[6].
To maintain thermodynamic stability post-synthesis, the following self-validating storage system must be implemented:
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Temperature Control: Store the solid compound at sub-ambient temperatures (preferably -20 °C for long-term storage of stock solutions) to arrest kinetic degradation pathways[5].
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Atmospheric Control: Maintain under an inert atmosphere (Argon or Nitrogen) within an airtight container to prevent auto-oxidation of the phenol.
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Moisture Exclusion: Utilize a desiccator for warming the vial to room temperature prior to opening. This prevents condensation of ambient humidity, which would otherwise initiate slow hydrolysis of the ester linkages over time.
Conclusion
Understanding the thermodynamic stability and melting point dynamics of Diethyl 4-hydroxyisophthalate requires a holistic view of its molecular structure. By recognizing the vulnerabilities of its ester and phenolic groups, researchers can implement robust analytical protocols like DSC and stringent storage conditions to ensure the absolute integrity of this crucial chemical intermediate.
References
- Anax Laboratories.
- PubChem, National Institutes of Health.
- The Journal of Organic Chemistry - ACS Publications. "Self-Condensation of Enaminodiones as a Method for Benzene Ring Construction". acs.org.
- RSC Publishing. "Some Further Derivatives of 4-Hydroxyisophthalic Acid". rsc.org.
- MedChemExpress. "4-Hydroxyisophthalic acid | Antioxidant Agent". medchemexpress.com.
- PhytoLab GmbH & Co. KG. "Certificate of Analysis: 4-Hydroxyisophthalic acid". sigmaaldrich.cn.
- BenchChem.
Sources
- 1. Diethyl 4-hydroxyisophthalate | C12H14O5 | CID 256772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 543. Some further derivatives of 4-hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
